1-(2,5-Dimethylphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
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Overview
Description
1-(2,5-Dimethylphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
The synthesis of 1-(2,5-Dimethylphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,5-dimethylbenzaldehyde with an appropriate amine, followed by cyclization and subsequent hydroxylation. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or dimethylphenyl groups, introducing different functional groups. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions
Scientific Research Applications
1-(2,5-Dimethylphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as an antimicrobial and antitumor agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the growth of cancer cells or bacteria. The exact pathways and molecular targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Compared to other imidazo[1,2-a]pyridines, 1-(2,5-Dimethylphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is unique due to its specific substitution pattern and the presence of both phenyl and dimethylphenyl groups. Similar compounds include:
- 1-(2-Methylphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
- 1-(3,5-Dimethylphenyl)-3-hydroxy-3-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium These compounds share a similar core structure but differ in their substitution patterns, which can significantly affect their chemical properties and biological activities .
Properties
Molecular Formula |
C21H25N2O+ |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C21H25N2O/c1-16-11-12-17(2)19(14-16)22-15-21(24,18-8-4-3-5-9-18)23-13-7-6-10-20(22)23/h3-5,8-9,11-12,14,24H,6-7,10,13,15H2,1-2H3/q+1 |
InChI Key |
GAXYTPRNSUWQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC([N+]3=C2CCCC3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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